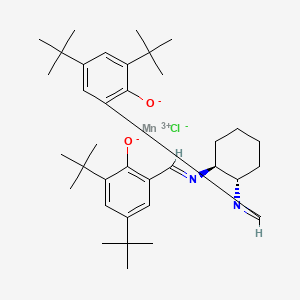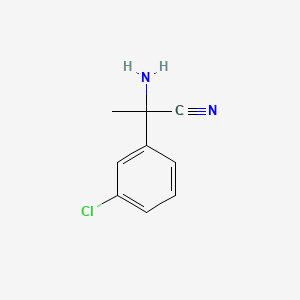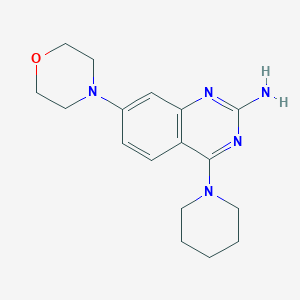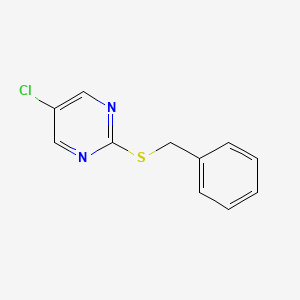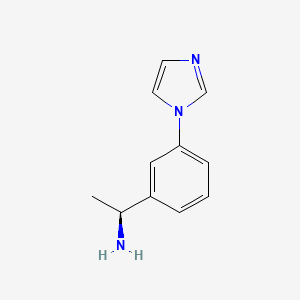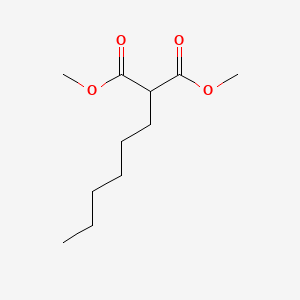![molecular formula C12H16N2O3 B8659240 8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8659240.png)
8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of both pyrimidine and dioxaspiro moieties in its structure makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups.
Scientific Research Applications
8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Used in the preparation of analgesic compounds.
8-Phenyl-1,4-dioxaspiro[4,5]decan-8-ol: Another spirocyclic compound with different substituents.
Uniqueness
8-(5-Pyrimidinyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of both pyrimidine and dioxaspiro moieties, which provide distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
8-pyrimidin-5-yl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C12H16N2O3/c15-11(10-7-13-9-14-8-10)1-3-12(4-2-11)16-5-6-17-12/h7-9,15H,1-6H2 |
InChI Key |
FPJPGSBHJRUASU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CN=CN=C3)O)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
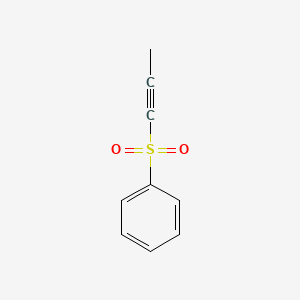
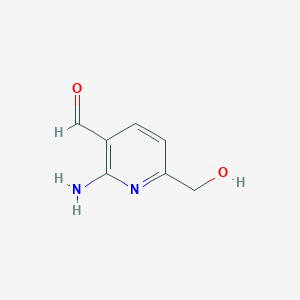
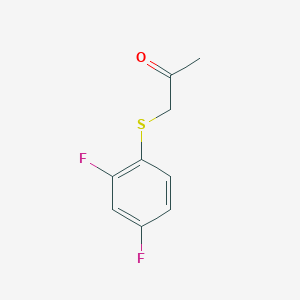
![7,7-Dimethyl-2-oxaspiro[4.4]nonane-1,3-dione](/img/structure/B8659175.png)
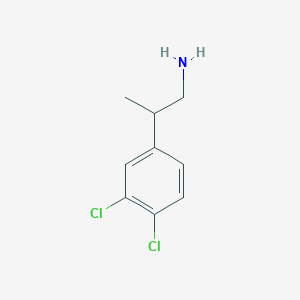
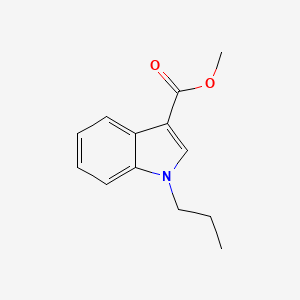
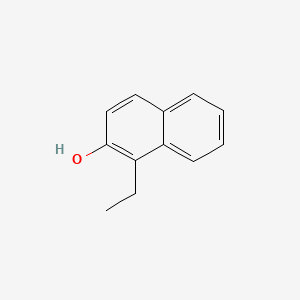
![1'-Ethoxycarbonyl-spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B8659207.png)
